molecular formula C13H21NO B2497178 1-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)prop-2-en-1-one CAS No. 1218305-87-3

1-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)prop-2-en-1-one

Cat. No. B2497178
CAS RN: 1218305-87-3
M. Wt: 207.317
InChI Key: IWHQRAYKFVECER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinolinyl compounds involves complex chemical reactions, with methods varying based on the desired quinoline derivatives. For instance, the synthesis of octahydrobenzo[g]quinolines, a compound structurally related to our target, utilizes readily available materials like 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester through a series of reactions including lithiation, hydrogenation, and cyclization processes (Bänziger et al., 2000).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is elucidated using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared) spectroscopy. These methods provide detailed information about the compound's geometry, electron distribution, and bonding. For example, the structure and properties of a compound synthesized from 4-hydroxyquinolin-2(1H)-ones demonstrate the utility of these techniques in understanding quinoline derivatives' molecular frameworks (Ye et al., 1999).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including Knoevenagel condensation, Michael addition, and cyclization, leading to diverse compounds with unique properties. For instance, the synthesis of pyrano[3,2-c]quinolin-5-one derivatives from 4-hydroxyquinolin-2(1H)-one showcases the reactivity of these compounds under different conditions (Lei et al., 2011).

Scientific Research Applications

Serotonin Receptor Agonism

The compound cis-10-Hydroxy-4-n-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline shows central serotonin (5-HT) receptor agonist properties. Its pharmacological profile was investigated, revealing the stereochemistry of active enantiomers and their potential as central nervous system agents (Wikström et al., 1987).

Natural Product Isolation

A compound with a structure related to quinolin-2(1H)-one was isolated from Melicope moluccana T.G. Hartley, highlighting the chemical diversity and potential biological activity of natural products containing the quinoline moiety (Tanjung et al., 2017).

Fluorescence Sensing Properties

Quinoline derivatives have been synthesized to compare their fluorescence sensing properties for Al3+ and Zn2+ ions. This research indicates the potential of quinoline-based compounds in developing fluorescent sensors for metal ions, with significant implications for environmental monitoring and biochemical assays (Hazra et al., 2018).

Antimicrobial and Mosquito Larvicidal Activity

Quinoline derivatives have been evaluated for their antimicrobial and mosquito larvicidal activities, suggesting their utility in developing new insecticides and antimicrobial agents. This demonstrates the broad applicability of quinoline compounds beyond their pharmacological actions (Rajanarendar et al., 2010).

Anti-inflammatory Properties

The design and synthesis of new H4 receptor-ligands based on quinoline derivatives have shown significant anti-inflammatory properties in vivo. Such compounds could serve as templates for developing new anti-inflammatory drugs, highlighting the therapeutic potential of quinoline derivatives (Smits et al., 2008).

Mechanism of Action

As a fragrance ingredient, the mechanism of action of this compound is likely related to its interaction with olfactory receptors, which leads to the perception of its characteristic woody odor .

Safety and Hazards

The compound has been classified with the hazard statements H315, H317, H410, H411 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it can cause skin irritation, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-3-13(15)14-9-8-10(2)11-6-4-5-7-12(11)14/h3,10-12H,1,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHQRAYKFVECER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2C1CCCC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-decahydroquinolin-1-yl)prop-2-en-1-one

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